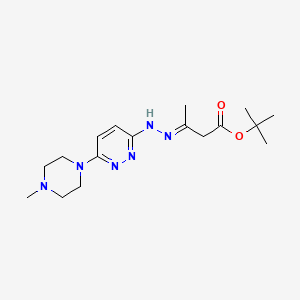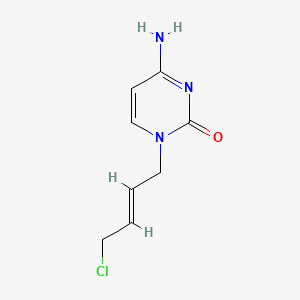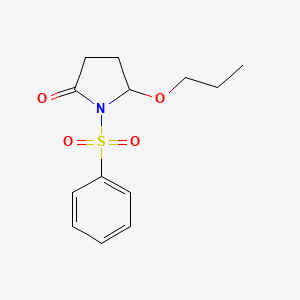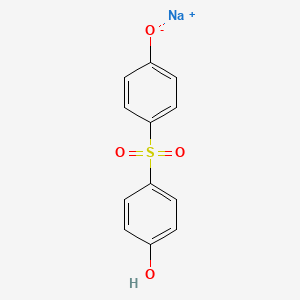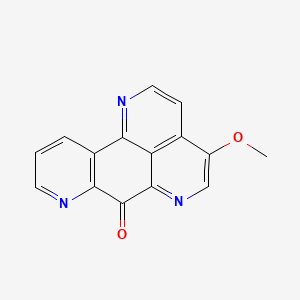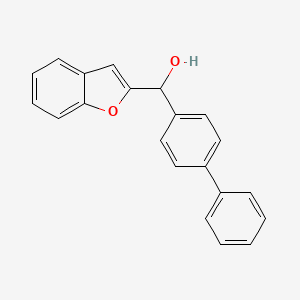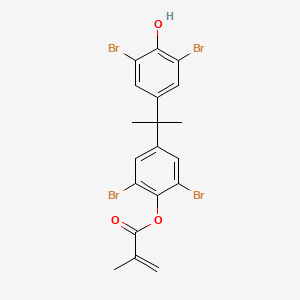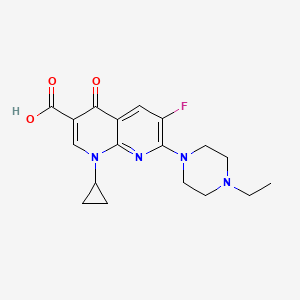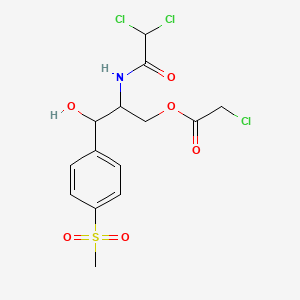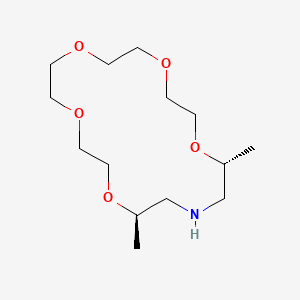
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo and ammonium groups, which contribute to its diverse reactivity and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,6-dibromo-4-nitroaniline to form the corresponding diazonium salt.
Azo Coupling: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with trimethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are typical reagents for substitution reactions.
Major Products
Oxidation: Products vary based on the oxidizing agent but may include nitro derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted derivatives with different functional groups replace the bromine atoms.
科学的研究の応用
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethyl)trimethylammonium hydrogen sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active intermediates that interact with biological molecules. The ammonium group enhances the compound’s solubility and facilitates its transport across cell membranes.
類似化合物との比較
Similar Compounds
- (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
- (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium chloride
Uniqueness
Compared to similar compounds, (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethyl)trimethylammonium hydrogen sulphate is unique due to its specific counterion (hydrogen sulphate), which can influence its solubility, stability, and reactivity. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
83969-16-8 |
|---|---|
分子式 |
C19H25Br2N5O6S |
分子量 |
611.3 g/mol |
IUPAC名 |
2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C19H24Br2N5O2.H2O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
DNVCRFUNMNNSNG-UHFFFAOYSA-M |
正規SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


